molecular formula C7H8N2O5 B12936697 (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid

(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid

Cat. No.: B12936697
M. Wt: 200.15 g/mol
InChI Key: GQBAJUFCBWAHTK-BYPYZUCNSA-N
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Description

(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an isoxazole ring and amino acid moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the amino and carboxyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Amino Acid Derivatization: Introduction of amino and carboxyl groups through derivatization of amino acids.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    Isoxazole-3-carboxylic acid derivatives: Compounds with similar isoxazole ring structures but different substituents.

Uniqueness

(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H8N2O5

Molecular Weight

200.15 g/mol

IUPAC Name

5-[(2S)-2-amino-2-carboxyethyl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C7H8N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h2,4H,1,8H2,(H,10,11)(H,12,13)/t4-/m0/s1

InChI Key

GQBAJUFCBWAHTK-BYPYZUCNSA-N

Isomeric SMILES

C1=C(ON=C1C(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(ON=C1C(=O)O)CC(C(=O)O)N

Origin of Product

United States

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